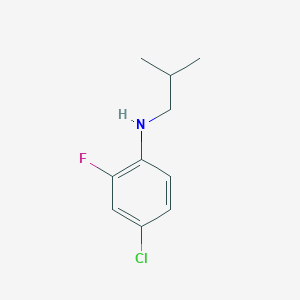
4-chloro-2-fluoro-N-(2-methylpropyl)aniline
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline typically involves the reaction of 4-chloro-2-fluoroaniline with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
4-chloro-2-fluoro-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
4-chloro-2-fluoro-N-(2-methylpropyl)aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- (4-Chloro-2-fluorophenyl)ethylamine
- (4-Chloro-2-fluorophenyl)methylamine
- (4-Chloro-2-fluorophenyl)propylamine
Uniqueness
4-chloro-2-fluoro-N-(2-methylpropyl)aniline is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for particular research and industrial applications that similar compounds may not be able to fulfill .
生物活性
4-Chloro-2-fluoro-N-(2-methylpropyl)aniline is an aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both halogen substituents and a branched alkyl amine, suggests a variety of interactions with biological targets, making it a candidate for further investigation in pharmacology and toxicology.
- Molecular Formula : C10H12ClF
- Molecular Weight : 201.66 g/mol
- CAS Number : 376-98-7
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and fluoro groups enhances its lipophilicity, facilitating membrane penetration and target binding. The compound may act as an inhibitor or modulator of various biological pathways, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptor sites.
Toxicity Studies
Toxicological assessments indicate that this compound exhibits significant acute toxicity. For instance:
- Oral Toxicity (H302) : Harmful if swallowed (95.7%).
- Dermal Toxicity (H311) : Toxic in contact with skin (10.9%) .
Enzyme Interaction Studies
Research has shown that aromatic amines, such as this compound, can be bioactivated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that may bind covalently to DNA, potentially resulting in mutagenicity .
Case Studies
- Mutagenicity Assessment : A study focused on structural alterations in aromatic amines demonstrated that modifications could reduce mutagenic potential. The study found that specific substitutions on the aniline ring influenced the compound's reactivity with cytochrome P450 enzymes, suggesting a pathway for designing less harmful derivatives .
- Pharmacological Applications : In medicinal chemistry, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit tumor growth through enzyme modulation .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Activity Type |
|---|---|---|
| This compound | C10H12ClF | Enzyme inhibition |
| 4-Chloroaniline | C6H6ClN | Mutagenicity |
| 3-Fluoroaniline | C6H6FN | Antimicrobial properties |
This table illustrates the varying biological activities associated with structurally similar compounds, highlighting how modifications can lead to distinct pharmacological profiles.
属性
IUPAC Name |
4-chloro-2-fluoro-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELMMGOVLXBMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















